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For researchers, scientists, and drug development professionals engaged in the synthesis of
long RNA oligonucleotides, the choice of 2'-hydroxyl protecting group chemistry is a critical
decision that significantly impacts yield, purity, and overall cost-effectiveness. The two most
prominent chemistries in this field are tert-butyldimethylsilyl (TBDMS) and
triisopropylsilyloxymethyl (TOM). This guide provides a detailed, data-driven comparison to aid
in selecting the optimal chemistry for your long RNA synthesis needs.

Executive Summary

TOM-protected phosphoramidites consistently demonstrate superior performance over the
more traditional TBDMS chemistry, particularly for the synthesis of long RNA oligonucleotides.
The primary advantages of TOM chemistry lie in its reduced steric hindrance, leading to higher
coupling efficiencies and shorter reaction times.[1] This translates to a higher yield and purity of
the full-length RNA product. While TBDMS chemistry is a well-established and often lower-cost
option for shorter oligonucleotides, the enhanced performance and reliability of TOM chemistry
present a compelling case for its adoption in demanding applications such as the synthesis of
MRNA and sgRNA for CRISPR. A key drawback of TBDMS is its susceptibility to 2' to 3'
migration under basic conditions, which can introduce non-biological 2'-5' phosphodiester
linkages.[2][3][4]

Performance Data: TBDMS vs. TOM Chemistry
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The following table summarizes the key performance differences between TBDMS and TOM

chemistries based on experimental data for the synthesis of long RNA oligonucleotides.

Performance Metric

TBDMS Chemistry

TOM Chemistry

Key Benefit of TOM
Chemistry

Average Coupling
Efficiency

98.5-99%

>99%

Higher yield of full-
length product,
especially for long

sequences.[3]

Typical Coupling Time

Up to 6 minutes

~2.5 minutes

Increased synthesis
speed and higher
throughput.[1][3]

Extrapolated Crude
Purity (100mer)

~27%

~33%

Simplified
downstream
purification and
potentially higher final
yields.[4]

Steric Hindrance

High

Low

Facilitates more
efficient and complete
coupling reactions.[1]

[3]4]

2'to 3' Isomerization

Prone to migration
under basic
conditions.[2][4]

Stable, prevents
migration.[1][5][6]

Ensures the integrity
of the desired 3'-5'
phosphodiester

linkages.

Cost-Benefit Analysis

While a direct cost comparison is subject to variation based on supplier and scale, a qualitative

cost-benefit analysis can be constructed.
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Factor

TBDMS Chemistry

TOM Chemistry

Analysis

Phosphoramidite Cost

Generally lower initial

cost per gram.

Generally higher initial

cost per gram.

The higher initial cost
of TOM amidites may
be offset by increased
yield and purity,
reducing the cost per
unit of pure, full-length
RNA.

Reagent Consumption

Longer coupling times
may lead to slightly
higher overall solvent
and activator
consumption per

synthesis.

Shorter coupling times
can lead to reduced
consumption of
expensive reagents
over the course of a

long synthesis.

For long RNA, the
cumulative savings in
reagents with TOM
chemistry can be

significant.

Synthesis Time

Slower cycle times
lead to longer overall

synthesis duration.

Faster cycle times
significantly reduce
the time required for

synthesis.

Reduced synthesis
time increases
instrument availability
and overall laboratory

throughput.

Purification Costs

Lower crude purity
necessitates more
rigorous and often
more expensive
purification methods,
potentially leading to
lower recovery of the

final product.

Higher crude purity
simplifies the
purification process,
often allowing for less
stringent and less
costly methods, which
can also improve the
final yield of the

desired product.

Simplified purification
reduces labor, solvent
consumption, and the
need for expensive
chromatography

media.
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The cumulative effect For expensive or
of lower coupling Higher coupling difficult-to-synthesize
) efficiency results in a efficiency leads to a sequences, the higher
Overall Yield of Pure o i ) ]
Product significantly lower substantially higher yield of TOM
roduc

yield of the full-length overall yield of the chemistry can be a
product for long desired long RNA. critical economic
RNAs. advantage.

Conclusion of Cost-Benefit Analysis: For the synthesis of short RNA oligonucleotides, the lower
initial cost of TBDMS phosphoramidites may be justifiable. However, for long RNA synthesis
(e.g., >50 nucleotides), the superior performance of TOM chemistry, leading to higher yields of
pure, full-length product, shorter synthesis times, and simplified purification, often results in a
lower overall cost per milligram of the final product and a more reliable outcome.

Experimental Protocols

The synthesis of RNA oligonucleotides using both TBDMS and TOM phosphoramidites follows
the standard solid-phase synthesis cycle. The primary difference in the synthesis protocol lies
in the coupling time.

Solid-Phase RNA Synthesis Cycle

The automated synthesis cycle consists of four main steps that are repeated for each
nucleotide addition:

» Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-
bound nucleoside using a mild acid (e.g., dichloroacetic acid) to expose the 5'-hydroxyl

group.

o Coupling: Addition of the phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-
tetrazole) to the support. The phosphoramidite reacts with the free 5'-hydroxyl group to form
a phosphite triester linkage.

o Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion
mutants in subsequent cycles.
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o Oxidation: Oxidation of the unstable phosphite triester to a stable phosphate triester using an

oxidizing agent, typically an iodine solution.

Key Protocol Differences

Step TBDMS Protocol TOM Protocol
5-ethylthio-1H-tetrazole (ETT) 5-ethylthio-1H-tetrazole (ETT)
Activator or 5-benzylthio-1H-tetrazole or 5-benzylthio-1H-tetrazole
(BTT)[7] (BTT)[8]
) ] 6 minutes with ETT or 3 6 minutes with ETT or 3
Coupling Time

minutes with BTT[7]

minutes with BTT[8]

Cleavage from Support &

Base/Phosphate Deprotection

Ethanolic ammonium
hydroxide or AMA solution
(ammonium hydroxide/40%

agueous methylamine)[7]

AMA solution or EMAM
(ethanolic
methylamine/aqueous
methylamine)[5][8]

2'-Hydroxyl Deprotection
(Desilylation)

Triethylamine trihydrofluoride
(TEA-3HF) in DMSO[2]

Triethylamine trihydrofluoride
(TEA-3HF) in DMSO[8]

Mandatory Visualizations

© 2025 BenchChem. All rights reserved.

5/8

Tech Support


https://www.glenresearch.com/media/maravai/productattachments/application_guides/t/b/tb_rna_tbdms_deprotection_20190712.pdf
https://www.glenresearch.com/media/productattach/t/b/tb_rna_tom_deprotection_20190625.pdf
https://www.glenresearch.com/media/maravai/productattachments/application_guides/t/b/tb_rna_tbdms_deprotection_20190712.pdf
https://www.glenresearch.com/media/productattach/t/b/tb_rna_tom_deprotection_20190625.pdf
https://www.glenresearch.com/media/maravai/productattachments/application_guides/t/b/tb_rna_tbdms_deprotection_20190712.pdf
https://www.massbio.org/news/member-news/procedure-for-the-synthesis-deprotection-and-isolation-of-rna-using-tom-protected-monomers/
https://www.glenresearch.com/media/productattach/t/b/tb_rna_tom_deprotection_20190625.pdf
https://www.glenresearch.com/reports/gr19-22
https://www.glenresearch.com/media/productattach/t/b/tb_rna_tom_deprotection_20190625.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Start with Solid Support

1. Detritylation (DMT Removal)

2. Coupling

3. Capping Add next base

4. Oxidation

Repeat for each nucleotide

Automated Synthesis Cycle

Synthesis Complete

Cleavage from Support & Base Deprotection

2'-OH Deprotection (Desilylation)

Purification (e.g., HPLC, PAGE)

Pure Full-Length RNA

Post-Synthesis Processing

Figure 1: General Workflow of Solid-Phase RNA Synthesis

Click to download full resolution via product page

Caption: General workflow of solid-phase RNA synthesis.
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Long RNA Synthesis
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Synthesis Outcomes

Figure 2: Influence of Protecting Group on Synthesis

Click to download full resolution via product page

Caption: Influence of protecting group on synthesis outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Long RNA Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383610#cost-benefit-analysis-of-tbdms-versus-
tom-chemistry-for-long-rnaj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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